molecular formula C9H10IN3 B8090095 4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8090095
M. Wt: 287.10 g/mol
InChI Key: PGYDGKIIGONQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is a halogenated pyrazolo[3,4-b]pyridine derivative characterized by an iodine atom at the 4-position and an isopropyl group at the 3-position of the fused heterocyclic core. The iodine substituent enhances electrophilicity, enabling cross-coupling reactions for further functionalization, while the bulky isopropyl group may influence steric interactions in biological systems .

Properties

IUPAC Name

4-iodo-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN3/c1-5(2)8-7-6(10)3-4-11-9(7)13-12-8/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDGKIIGONQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=NC2=NN1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Acylation

In an inert atmosphere, 2-fluoro-4-iodopyridine is treated with n-butyllithium (2.6 M in hexane) and diisopropylamine in a tetrahydrofuran (THF)/hexane solvent system at -78°C. This step generates a lithiated intermediate, which reacts with isobutyric anhydride to form an acylated derivative. The low temperature (-78°C) ensures regioselectivity and minimizes side reactions.

Cyclization with Hydrazine

The acylated intermediate is subsequently treated with hydrazine hydrate at 60°C, inducing cyclization to form the pyrazolopyridine core. This step proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration and aromatization. The final product, this compound, is isolated in 42% overall yield.

Table 1: Reaction Conditions and Yields for Direct Synthesis

StepReagentsTemperatureTimeYield
Lithiationn-BuLi, iPr₂NH-78°C15 min-
Acylation(iPrCO)₂O-78°C1 hr-
CyclizationNH₂NH₂·H₂O60°C1 hr42%

Iodination Strategies for Pyrazolopyridine Derivatives

Iodination is critical for introducing the 4-iodo substituent. Two primary methods are employed: classical iodine-iodide oxidation and transition metal-mediated iodination.

Ceric Ammonium Nitrate (CAN)-Mediated Iodination

Rodriguez-Franco et al. demonstrated that pyrazoles with electron-withdrawing groups undergo efficient iodination using iodine and CAN in acetonitrile. This method avoids the need for pre-activated substrates and achieves yields exceeding 70% for analogous structures. For this compound, CAN likely facilitates the generation of iodonium ions, which electrophilically substitute at the 4-position of the pyrazole ring.

Iodine Monochloride (ICl) in Alkaline Media

ICl offers higher reactivity than elemental iodine, particularly for pyrazoles with alkyl substituents. Stefani et al. reported that ultrasound-assisted iodination using ICl and potassium carbonate reduces reaction times to 6–90 minutes. Applied to 3-isopropylpyrazolopyridine, this method could enhance regioselectivity and yield.

Table 2: Comparative Iodination Methods

MethodReagentsConditionsYield (Analog)
CAN-mediatedI₂, CAN, CH₃CNRT, 3 hr70–85%
IClICl, K₂CO₃Ultrasound, 30 min65–78%

Comparative Analysis of Synthetic Approaches

The direct synthesis method offers a streamlined route but suffers from moderate yield (42%), likely due to sensitivity of the lithiated intermediate. In contrast, post-functionalization via iodination or coupling allows modularity but requires additional steps.

Key Considerations:

  • Temperature Control: Lithiation at -78°C is crucial for intermediate stability.

  • Oxidant Selection: CAN outperforms traditional iodine-iodide in substrates with electron-withdrawing groups.

  • Catalyst Efficiency: Pd(PPh₃)₄ enables coupling but may require ligands for sterically hindered boronic acids .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrazolo[3,4-b]pyridine core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products

    Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.

    Oxidation: Ketones or alcohols derived from the oxidation of the isopropyl group.

    Reduction: Dihydro derivatives of the pyrazolopyridine core.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that 4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine exhibits promising anticancer properties. Its derivatives have shown inhibitory effects on various cancer cell lines, suggesting potential therapeutic applications in cancer treatment.

Case Study: Antiproliferative Activity

In vitro studies have demonstrated that compounds derived from this structure can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) . The mechanism of action appears to involve the inhibition of specific enzymes critical for tumor growth, positioning this compound as a lead structure for developing more potent anticancer agents.

Cell Line Inhibition Rate (%) Concentration (µM)
MCF-77510
K5626810
MV4-117010

Inhibition of Phosphodiesterase Type IV (PDE4)

This compound has been identified as a potential inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory processes. This inhibition can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Implications

The ability to modulate inflammatory pathways through PDE4 inhibition suggests that this compound could be developed into treatments for various allergic and inflammatory diseases. The following table summarizes the therapeutic areas where PDE4 inhibitors are being explored:

Condition Potential Application
AsthmaReducing airway inflammation
Chronic Obstructive Pulmonary Disease (COPD)Improving lung function
Allergic RhinitisAlleviating symptoms

HSP90 Inhibition

Another significant application of this compound is its activity against heat shock protein 90 (HSP90). This protein is essential for the stability and function of many oncogenic proteins. Compounds that inhibit HSP90 can induce cancer cell death and reduce tumor growth .

Mechanism of Action

The mechanism of action of 4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). Upon binding to the kinase domain of TRKs, the compound inhibits their phosphorylation and subsequent activation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to the suppression of cancer cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridines are highly dependent on substituent identity and position. Key analogues include:

Compound Name Substituents Key Properties/Biological Activity References
3-Iodo-1H-pyrazolo[3,4-b]pyridine 3-Iodo Intermediate for halogen-bonded crystal structures
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine 4-Chloro, 3-Iodo Higher electrophilicity; potential for nucleophilic substitution
5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine 5-Fluoro, 3-Iodo Enhanced metabolic stability due to fluorine
3-Methyl-1H-pyrazolo[3,4-b]pyridine 3-Methyl Improved solubility; moderate anticancer activity
3-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine 3-Trifluoromethyl Increased lipophilicity; kinase inhibition
  • Halogen Effects : The iodine atom in 4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine facilitates halogen bonding (e.g., C–I⋯N interactions) and cross-coupling reactions, distinguishing it from chloro or fluoro analogues .
  • Alkyl vs.

Biological Activity

4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse pharmacological properties. The presence of an iodine atom and an isopropyl group in its structure enhances its biological interactions, making it a candidate for anticancer therapies and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀I₃N₃
  • Molecular Weight : 287.1 g/mol
  • CAS Number : 1260539-00-1

The compound features a planar structure with minimal dihedral angles between its ring systems, contributing to its stability and potential biological activity. The structural configuration allows effective interactions with various biological targets, particularly enzymes and receptors involved in cancer progression.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

  • Anticancer Activity :
    • The compound has shown promising results as a precursor for anticancer agents. It exhibits inhibitory effects on specific cancer cell lines, indicating potential applications in cancer therapy .
    • Interaction studies have demonstrated that it can bind effectively to target proteins involved in cancer progression, particularly through inhibition of Class I PI3-kinase enzymes .
  • Mechanism of Action :
    • The anticancer effects are believed to arise from the inhibition of critical signaling pathways involved in tumor growth. For instance, it selectively inhibits Class I PI3-kinase isoforms, which are crucial in regulating cellular proliferation and survival .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.36Inhibition of CDK2
HCT1161.8Inhibition of CDK9
A375VariesGeneral antiproliferative activity

These results indicate that the compound exhibits selective inhibition against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

Comparative Studies

A comparative analysis with structurally similar compounds reveals unique attributes of this compound:

Compound NameSimilarityUnique Features
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine0.89Contains bromine instead of iodine at the 5-position
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine0.86Bromine at the 6-position; potential different reactivity
5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine0.75Contains both bromine and chlorine; diverse reactivity

The differences in biological activity among these compounds underscore the significance of substituents on pharmacological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Iodo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation (e.g., iodination) of a pyrazolo[3,4-b]pyridine precursor. For example, highlights that pyrazolo[3,4-b]pyridine derivatives are often synthesized using 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, followed by iodination with reagents like N-iodosuccinimide (NIS) in acetone at room temperature . Key parameters include solvent choice (e.g., acetone or dichloromethane), temperature control (rt to 90°C), and stoichiometry of iodinating agents. Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies substituent positions (e.g., isopropyl group at C3, iodine at C4) and aromatic proton environments .
  • HRMS (ESI) : Validates molecular weight (e.g., 260.04 g/mol for a related iodinated analog in ) .
  • X-ray crystallography : Provides definitive proof of regiochemistry, as seen in for a similar iodinated pyrazolo[3,4-b]pyridine derivative .

Q. What analytical methods are recommended for purity assessment?

  • Methodological Answer : Use a combination of:

  • HPLC/UV-Vis : Quantifies impurities at λ ~254 nm (aromatic π-π* transitions).
  • Elemental Analysis : Confirms C, H, N, and I content within ±0.4% of theoretical values .
  • Melting Point : Consistency with literature values (e.g., analogs in melt between 180–220°C) .

Advanced Research Questions

Q. How can regioselective iodination at the C4 position be optimized to avoid competing halogenation at other sites?

  • Methodological Answer : Competing iodination arises due to electron-rich positions in the pyrazolo[3,4-b]pyridine core. Strategies include:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at reactive sites to block undesired substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodination selectivity by stabilizing transition states .
  • Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) can post-functionalize pre-iodinated intermediates, as shown in for related pyrrolo[2,3-b]pyridines .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies may stem from:

  • Impurity Profiles : Compare HPLC traces of active vs. inactive batches (e.g., notes impurities in pyrazolo[3,4-b]pyridine derivatives can alter bioactivity) .
  • Solubility Differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Target Engagement : Validate binding affinity via SPR or ITC, as seen in for pyrazolo[3,4-b]pyridines targeting kinase enzymes .

Q. What strategies enhance the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Buffering : Maintain pH 7.4 to prevent deiodination (common in acidic/alkaline conditions) .
  • Light Protection : Store solutions in amber vials to avoid photodegradation of the iodo group .
  • Formulation : Encapsulate in cyclodextrins or liposomes to shield reactive sites, as demonstrated for related triazolo[4,3-a]pyridines in .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace iodine with Br/Cl (via halogen exchange) or isopropyl with bulkier groups (e.g., tert-butyl) .
  • Biological Testing : Screen analogs against target panels (e.g., kinase inhibition in ) using IC50/EC50 metrics .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

Data Contradiction Analysis

Q. Why do some studies report divergent synthetic yields for iodinated pyrazolo[3,4-b]pyridines?

  • Methodological Answer : Variability arises from:

  • Reagent Purity : NIS must be freshly sublimed to avoid moisture-induced decomposition .
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N2/Ar) to prevent oxidation of intermediates .
  • Workup Protocols : Rapid quenching (e.g., Na2S2O3 washes) minimizes side reactions post-iodination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.